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molecular formula C16H25N5O B8444136 5-(Aminomethyl)-1,6-diethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

5-(Aminomethyl)-1,6-diethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No. B8444136
M. Wt: 303.40 g/mol
InChI Key: BADAFCMFYXGZHB-UHFFFAOYSA-N
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Patent
US08003663B2

Procedure details

A suspension of 5-(azidomethyl)-1,6-diethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (10.3 g, 34 mmol, e.g. which can be as prepared in Intermediate 6) in ethanol (200 ml) was added to 10% palladium on carbon (1 g) and stirred under an atmosphere of hydrogen for 3 hours at room temperature. The catalyst was removed by filtration under nitrogen and washed well with ethanol. The filtrate was evaporated to dryness to give a dark oil. Ether was added and then evaporated to give the title compound as a foamy semi-solid (9.35 g).
Name
5-(azidomethyl)-1,6-diethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:10]([CH2:11][CH3:12])=[N:9][C:8]2[N:13]([CH2:16][CH3:17])[N:14]=[CH:15][C:7]=2[C:6]=1[NH:18][CH:19]1[CH2:24][CH2:23][O:22][CH2:21][CH2:20]1)=[N+]=[N-].CCOCC>C(O)C.[Pd]>[NH2:1][CH2:4][C:5]1[C:10]([CH2:11][CH3:12])=[N:9][C:8]2[N:13]([CH2:16][CH3:17])[N:14]=[CH:15][C:7]=2[C:6]=1[NH:18][CH:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1

Inputs

Step One
Name
5-(azidomethyl)-1,6-diethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
Quantity
10.3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C2=C(N=C1CC)N(N=C2)CC)NC2CCOCC2
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C2=C(N=C1CC)N(N=C2)CC)NC2CCOCC2
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration under nitrogen
WASH
Type
WASH
Details
washed well with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC1=C(C2=C(N=C1CC)N(N=C2)CC)NC2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 9.35 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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